4-Fluoro-4'-hydroxybenzophenone

Description

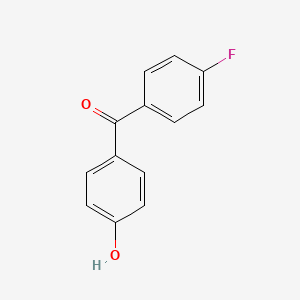

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-fluorophenyl)-(4-hydroxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO2/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLRVUOFDBXRZBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90180587 | |

| Record name | 4-Fluoro-4'-hydroxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | 4-Fluoro-4'-hydroxybenzophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20035 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

25913-05-7 | |

| Record name | 4-Fluoro-4′-hydroxybenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25913-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-4'-hydroxybenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025913057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluoro-4'-hydroxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-4'-hydroxybenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.022 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Keystone Intermediate in Modern Chemistry

An In-depth Technical Guide to 4-Fluoro-4'-hydroxybenzophenone: Properties, Synthesis, and Applications

This compound is a diaryl ketone distinguished by its unique bifunctional nature, incorporating a hydroxylated phenyl ring and a fluorinated phenyl ring connected by a carbonyl bridge. This structure imparts a valuable combination of reactivity and stability, establishing the compound as a critical intermediate in diverse fields ranging from polymer science to medicinal chemistry.[1] Its primary industrial significance lies in its role as a precursor to high-performance poly(arylene ether ketones) (PAEKs), a class of thermoplastics prized for their exceptional thermal and chemical resistance.[2] Beyond polymer synthesis, its inherent UV-absorbing properties make it a valuable component in the formulation of photostable coatings, plastics, and sunscreens.[1][3] For researchers and drug development professionals, this compound serves as a versatile scaffold, with its distinct functional groups offering multiple pathways for synthetic elaboration into complex, biologically active molecules.[1]

Core Chemical and Physical Properties

The physical and chemical characteristics of this compound are foundational to its handling, purification, and application. The compound typically presents as a white to light yellow crystalline solid.[1] A summary of its core properties is presented below for rapid reference.

| Property | Value | Source(s) |

| CAS Number | 25913-05-7 | [1][4][5] |

| Molecular Formula | C₁₃H₉FO₂ | [1][4] |

| Molecular Weight | 216.21 g/mol | [1][4][5] |

| Appearance | White to light yellow/orange crystalline powder | [1][6] |

| Melting Point | 164 - 171 °C | [1][3][4] |

| Boiling Point | 374.3 ± 27.0 °C (Predicted) | [4] |

| Density | 1.270 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 7.77 ± 0.15 (Predicted) | [4] |

| Solubility | Soluble in ethanol, DMSO, dichloromethane; low solubility in water. |

Spectroscopic Profile: Fingerprinting the Molecule

Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. The data below provides the characteristic fingerprints for this compound.

| Technique | Key Data & Interpretation | Source(s) |

| ¹H NMR | Spectrum available (400 MHz in DMSO-d6). Expect complex aromatic signals and a distinct peak for the phenolic proton. | [3][7] |

| ¹³C NMR | Spectrum available. Characteristic peaks for the carbonyl carbon, fluorinated carbons (showing C-F coupling), and hydroxyl-bearing carbon are key identifiers. | [3][8] |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 216. Key fragments include m/z 123 (hydroxyphenyl carbonyl) and m/z 121 (fluorobenzoyl cation). | [5][9] |

| Infrared (IR) Spectroscopy | Key stretches include a broad O-H band (phenol), a sharp C=O band (ketone), and C-F bands. | [3][5][10] |

Synthesis and Purification: A Field-Proven Protocol

While several synthetic routes exist, the most industrially viable and efficient method is a "one-pot" Friedel-Crafts acylation that avoids hazardous reagents like anhydrous hydrogen fluoride and expensive starting materials like 4-fluorobenzoic acid.[2][11] This process demonstrates high yield and selectivity, making it the preferred choice for large-scale production.[2][12]

Preferred Synthetic Pathway: Friedel-Crafts Acylation of Fluorobenzene

This process involves the in-situ formation of a poly(4-oxybenzoyl) intermediate from 4-hydroxybenzoic acid, which then acylates fluorobenzene in the presence of a Lewis acid catalyst.[12]

Caption: One-pot synthesis of this compound.

Experimental Protocol

-

Step 1: Activation of Carboxylic Acid: In an inert solvent (e.g., a chlorinated hydrocarbon), 4-hydroxybenzoic acid is treated with thionyl chloride. The mixture is heated to facilitate the removal of water and form the poly(4-oxybenzoyl) intermediate.[2][12] The causality here is the conversion of the carboxylic acid to a more reactive acylating agent.

-

Step 2: Lewis Acid Addition: Aluminum chloride (at least one mole per mole of the benzoic acid derivative) is added to the reaction mixture.[11] The Lewis acid coordinates to the carbonyl oxygen, further activating the intermediate for electrophilic aromatic substitution.

-

Step 3: Acylation: Fluorobenzene is added, and the mixture is heated. The electron-rich fluorobenzene ring attacks the activated acylating agent, primarily at the para position, to form the desired product.[12]

-

Step 4: Quenching and Purification: The reaction is carefully quenched by pouring it into water. The solid product precipitates and is filtered.[2] Purification is typically achieved by crystallization from a suitable solvent to yield the final product with high purity (>96%), with the main impurity being the 2-fluoro isomer.[2][11] This self-validating protocol consistently produces high yields (around 90%) of the target compound.[2][11]

Chemical Reactivity and Mechanistic Insights

The utility of this compound as a synthetic building block stems from the distinct reactivity of its three key components: the phenolic hydroxyl group, the ketone linker, and the fluorinated aromatic ring.

-

Phenolic Hydroxyl Group: This is the most reactive site for many applications. Its acidity (predicted pKa ≈ 7.77) allows for easy deprotonation to form a potent phenoxide nucleophile.[4] This is the mechanistic basis for its use in Williamson ether synthesis, a key step in the formation of poly(arylene ether ketones). The hydroxyl group can also be readily acylated or alkylated to introduce other functionalities.

-

Fluorinated Aromatic Ring: The fluorine atom is strongly electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (NAS), particularly at the para position. While fluorine is not the best leaving group, under the demanding conditions of PAEK synthesis, this NAS pathway is crucial.

-

Ketone Carbonyl Group: The carbonyl acts as a rigid, electron-withdrawing linker that enhances the thermal stability of polymers derived from it. It also contributes to the molecule's UV-absorbing properties by participating in π-π* and n-π* electronic transitions.

Applications in Research and Development

The unique chemical properties of this compound translate directly into a wide array of high-value applications.

Caption: Relationship between properties and applications.

-

Polymer Chemistry: This is the most significant application. It serves as a key monomer for producing PEEK and other high-performance polymers.[2] Its bifunctionality allows it to link polymer chains, while the resulting ether-ketone linkages provide exceptional thermal stability and chemical resistance.

-

Pharmaceutical Development: The benzophenone scaffold is present in numerous biologically active compounds. This compound is a valuable intermediate for synthesizing drug candidates, where the fluorine atom can enhance metabolic stability or binding affinity, and the hydroxyl group provides a handle for further modification.[1]

-

UV Protection: The conjugated system of the molecule allows it to absorb harmful UV radiation effectively. This makes it a useful additive in sunscreens, cosmetics, and as a photostability enhancer in plastics and coatings to prevent light-induced degradation.[1][3]

-

Materials Science: Its distinct electronic properties, influenced by the fluorine substitution, make it a compound of interest for research into advanced materials such as organic light-emitting diodes (OLEDs).[1]

Safety and Handling

As a laboratory chemical, this compound requires careful handling in accordance with established safety protocols.

-

GHS Hazard Classification:

-

Handling Precautions:

-

First Aid Measures:

-

Storage:

Conclusion

This compound is more than a simple chemical compound; it is an enabling technology. Its well-defined physical properties, predictable reactivity, and efficient synthesis make it a reliable and high-value intermediate. For researchers in materials science and drug development, it offers a robust platform for innovation, from creating next-generation polymers with unparalleled performance to building the molecular architecture of novel therapeutics. A thorough understanding of its chemical characteristics is the first step toward unlocking its full potential.

References

- 1. chemimpex.com [chemimpex.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | 25913-05-7 [amp.chemicalbook.com]

- 5. This compound | C13H9FO2 | CID 117666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 25913-05-7 | TCI AMERICA [tcichemicals.com]

- 7. This compound(25913-05-7) 1H NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. This compound(25913-05-7) MS [m.chemicalbook.com]

- 10. This compound(25913-05-7) IR2 [m.chemicalbook.com]

- 11. EP0128693B1 - Process for the preparation of 4-hydroxybenzophenones - Google Patents [patents.google.com]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

An In-depth Technical Guide to (4-Fluorophenyl)(4-hydroxyphenyl)methanone: Structure, Synthesis, and Biological Prospects

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (4-Fluorophenyl)(4-hydroxyphenyl)methanone, a diaryl ketone with significant potential in medicinal chemistry. We will delve into its core chemical structure, outline a robust synthetic pathway, provide detailed analytical characterization, and explore its promising biological activities, particularly as a potential tyrosinase inhibitor for applications in dermatology and pharmacology.

Unveiling the Core Structure

(4-Fluorophenyl)(4-hydroxyphenyl)methanone, as its name suggests, is a benzophenone derivative featuring a carbonyl group bridging two phenyl rings. One ring is substituted with a fluorine atom at the para-position, while the other bears a hydroxyl group, also at the para-position. This specific arrangement of functional groups is pivotal to its chemical reactivity and biological interactions.

Key Structural Features:

-

Diaryl Ketone Core: The benzophenone scaffold provides a rigid, yet conformationally adaptable, framework.

-

Electron-Withdrawing Fluorine: The fluorine atom at the 4-position of one phenyl ring influences the electron density of the aromatic system and can participate in specific interactions with biological targets.

-

Electron-Donating Hydroxyl Group: The hydroxyl group on the second phenyl ring is a key site for hydrogen bonding and can act as a handle for further chemical modification. It is also crucial for its potential biological activity, mimicking the natural substrate of enzymes like tyrosinase.

Below is a visual representation of the chemical structure of (4-Fluorophenyl)(4-hydroxyphenyl)methanone.

Caption: Chemical structure of (4-Fluorophenyl)(4-hydroxyphenyl)methanone.

Synthesis via Friedel-Crafts Acylation: A Validated Protocol

The most direct and widely employed method for the synthesis of (4-Fluorophenyl)(4-hydroxyphenyl)methanone is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst.[1][2]

The causality behind this choice of reaction lies in its efficiency for forming carbon-carbon bonds to an aromatic ring. The Lewis acid, typically aluminum chloride (AlCl₃), activates the acylating agent, 4-fluorobenzoyl chloride, by forming a highly electrophilic acylium ion. This potent electrophile is then readily attacked by the electron-rich phenol ring, leading to the desired diaryl ketone. The hydroxyl group of phenol is a strongly activating, ortho-, para-directing group, favoring substitution at the para-position due to steric hindrance at the ortho-positions.

Experimental Protocol: Synthesis of (4-Fluorophenyl)(4-hydroxyphenyl)methanone

This protocol is a self-validating system, with each step designed to ensure the successful formation and purification of the target compound.

Materials:

-

Phenol

-

4-Fluorobenzoyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (HCl), concentrated

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethanol (for recrystallization)

-

Hexane (for recrystallization)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet is charged with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. The suspension is cooled to 0 °C in an ice bath.

-

Formation of the Acylium Ion: 4-Fluorobenzoyl chloride (1.0 equivalent) is dissolved in anhydrous dichloromethane and added dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C. The formation of a colored complex indicates the generation of the acylium ion.

-

Acylation of Phenol: A solution of phenol (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the reaction mixture over 30 minutes at 0 °C.

-

Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is cooled in an ice bath and slowly quenched by the dropwise addition of a mixture of crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum chloride complex and protonates the phenoxide.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane. The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted acid), and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid is purified by recrystallization from an ethanol/hexane mixture to afford (4-Fluorophenyl)(4-hydroxyphenyl)methanone as a solid. The purity can be assessed by melting point determination and chromatographic techniques.[3]

Caption: Workflow for the synthesis of (4-Fluorophenyl)(4-hydroxyphenyl)methanone.

Analytical Characterization: A Spectroscopic Profile

Thorough analytical characterization is paramount for confirming the structure and purity of the synthesized compound. The following data provides a reference for the spectroscopic identification of (4-Fluorophenyl)(4-hydroxyphenyl)methanone.

| Property | Value |

| Molecular Formula | C₁₃H₉FO₂ |

| Molecular Weight | 216.21 g/mol [3] |

| Appearance | Solid[4] |

| Purity | >98% (typical)[4] |

| Melting Point | 168 °C[5] |

| CAS Number | 25913-05-7[3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The protons on the 4-hydroxyphenyl ring will appear as two doublets, characteristic of a para-substituted system. Similarly, the protons on the 4-fluorophenyl ring will also present as a pair of doublets, with coupling to the fluorine atom. The phenolic proton will typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. A representative ¹H NMR spectrum for a similar compound, (4-(4-Hydroxyphenyl)piperazin-1-yl)(4-fluorophenyl)methanone, shows aromatic protons in the range of δ 6.6-7.5 ppm.[1]

-

¹³C NMR: The carbon NMR spectrum will provide information on all 13 carbon atoms in the molecule. The carbonyl carbon will resonate at a characteristic downfield shift (typically >190 ppm). The aromatic carbons will appear in the range of approximately 115-165 ppm. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

C=O Stretch: A strong, sharp absorption band around 1640-1680 cm⁻¹ for the ketone carbonyl group.

-

C-F Stretch: A strong absorption in the region of 1100-1300 cm⁻¹.

-

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Under electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z 216. The fragmentation pattern would likely involve the cleavage of the bonds adjacent to the carbonyl group, leading to the formation of acylium ions corresponding to the 4-fluorobenzoyl (m/z 123) and 4-hydroxybenzoyl (m/z 121) fragments.

Biological Activity and Potential Applications in Drug Development

Diaryl ketones, and specifically benzophenones, are recognized as privileged structures in medicinal chemistry, exhibiting a wide range of biological activities. The presence of the 4-hydroxyphenyl moiety in (4-Fluorophenyl)(4-hydroxyphenyl)methanone makes it a structural analog of tyrosine, the natural substrate for the enzyme tyrosinase.

Tyrosinase Inhibition and Antimelanogenic Potential

Tyrosinase is a key copper-containing enzyme that catalyzes the rate-limiting steps in melanin biosynthesis.[6][7] Overproduction of melanin can lead to hyperpigmentation disorders such as melasma and age spots. Therefore, inhibitors of tyrosinase are of great interest for the development of skin-lightening agents and treatments for hyperpigmentation.[6][7]

Several studies have demonstrated that benzophenone derivatives possessing hydroxyl groups can act as potent tyrosinase inhibitors.[6][7] The hydroxyl group is thought to chelate the copper ions in the active site of the enzyme, leading to competitive inhibition. The 4-fluorophenyl group can further enhance binding through hydrophobic and other interactions within the enzyme's active site.

While direct studies on the tyrosinase inhibitory activity of (4-Fluorophenyl)(4-hydroxyphenyl)methanone are not extensively reported, its structural similarity to known tyrosinase inhibitors strongly suggests its potential in this area.

Experimental Protocol: In Vitro Tyrosinase Inhibition Assay

This protocol provides a standardized method for evaluating the tyrosinase inhibitory activity of (4-Fluorophenyl)(4-hydroxyphenyl)methanone.

Materials:

-

Mushroom Tyrosinase

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

(4-Fluorophenyl)(4-hydroxyphenyl)methanone (test compound)

-

Kojic Acid (positive control)

-

Phosphate Buffer (pH 6.8)

-

96-well microplate reader

Procedure:

-

Preparation of Solutions: Prepare stock solutions of the test compound and kojic acid in a suitable solvent (e.g., DMSO). Prepare a solution of mushroom tyrosinase and L-DOPA in phosphate buffer.

-

Assay Setup: In a 96-well plate, add phosphate buffer, tyrosinase solution, and varying concentrations of the test compound or positive control.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37 °C) for a short period (e.g., 10 minutes).

-

Initiation of Reaction: Add the L-DOPA solution to each well to start the enzymatic reaction.

-

Measurement: Immediately measure the absorbance at 475 nm (for the formation of dopachrome) at time zero and then at regular intervals for a defined period.

-

Data Analysis: Calculate the percentage of tyrosinase inhibition for each concentration of the test compound. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration.[8]

References

- 1. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, with Anti-Melanogenesis Properties in α-MSH and IBMX-Induced B16F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (4-Fluorophenyl)(4-hydroxyphenyl)methanone - [sigmaaldrich.com]

- 4. (4-Fluorophenyl)(4-hydroxyphenyl)methanone | 25913-05-7 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 4-Fluoro-4'-hydroxybenzophenone (CAS: 25913-05-7)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Fluoro-4'-hydroxybenzophenone, a versatile chemical compound with significant applications in materials science and as a promising intermediate in the synthesis of high-value organic molecules. This document moves beyond a simple recitation of properties to offer in-depth insights into its synthesis, characterization, and core applications, grounded in established scientific principles and methodologies.

Core Compound Profile and Physicochemical Properties

This compound, systematically named (4-fluorophenyl)(4-hydroxyphenyl)methanone, is a substituted diaryl ketone.[1] This compound is a member of the benzophenone class, characterized by a carbonyl group bridging two phenyl rings.[1][2] The presence of a fluorine atom on one ring and a hydroxyl group on the other imparts unique reactivity and properties, making it a valuable building block in various synthetic pathways.[3] It is also identified as a plant metabolite.[1][2]

A summary of its key physicochemical properties is presented in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 25913-05-7 | [4] |

| Molecular Formula | C₁₃H₉FO₂ | [4] |

| Molecular Weight | 216.21 g/mol | [4] |

| Appearance | White to light yellow or light orange powder/crystal | [4] |

| Melting Point | 168 - 171 °C | [3] |

| Boiling Point | 374.3 ± 27.0 °C (Predicted) | |

| Density | 1.270 ± 0.06 g/cm³ (Predicted) | |

| Purity | ≥ 98% (GC) | [3] |

| Storage Conditions | 2 - 8 °C | [3] |

Synthesis and Mechanistic Considerations

The synthesis of this compound with high yield and purity is critical for its application, particularly in polymerization where monomer purity directly influences the properties of the resulting polymer. Several synthetic routes have been explored, with the Friedel-Crafts acylation being a prominent method.

One of the most effective and industrially relevant methods avoids the use of hazardous reagents like anhydrous hydrogen fluoride and costly starting materials such as 4-fluorobenzoic acid.[5] This preferred process involves the reaction of 4-hydroxybenzoic acid with fluorobenzene in the presence of thionyl chloride and a Lewis acid catalyst, typically aluminum chloride.[5] This method is reported to achieve high yields (around 90%) and excellent purity, with minimal formation of the isomeric impurity, 2-fluoro-4'-hydroxybenzophenone.[5]

The causality behind this experimental choice lies in the in-situ formation of the acylating agent. Thionyl chloride converts 4-hydroxybenzoic acid into its more reactive acid chloride derivative. The Lewis acid, aluminum chloride, then coordinates to the carbonyl oxygen, increasing the electrophilicity of the acyl carbon, which facilitates the electrophilic aromatic substitution reaction with fluorobenzene, primarily at the para position due to steric hindrance and electronic effects.

Detailed Experimental Protocol: Synthesis

The following protocol is a synthesized representation based on patented methodologies, designed to be a self-validating system for producing high-purity this compound.[2][5]

-

Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, charge 4-hydroxybenzoic acid (0.2 mol), an inert solvent such as 1,2,4-trichlorobenzene, and a catalytic amount of dimethylformamide.

-

Activation: Add thionyl chloride (0.21 mol) to the mixture. Heat the reaction mixture to reflux and maintain for a period sufficient to convert the carboxylic acid to the acid chloride, typically monitored by the cessation of gas evolution (HCl and SO₂).

-

Friedel-Crafts Acylation: Cool the mixture and add aluminum chloride (a molar excess relative to the acid) in portions to control the exothermic reaction. Following the addition, introduce fluorobenzene (a molar excess) to the reaction mixture.

-

Reaction Progression: Heat the mixture to a temperature that allows for a controlled reaction, typically around 120°C, and maintain for several hours until the reaction is complete (monitored by techniques such as GLC or HPLC).

-

Work-up and Isolation: Cool the reaction mixture and carefully quench it by pouring it into cold water with vigorous stirring. The crude product will precipitate as a solid.

-

Purification: Filter the solid product and wash it with water until the filtrate is neutral. Further purification can be achieved by dissolving the crude product in an aqueous sodium hydroxide solution, filtering to remove any insoluble impurities, and then re-precipitating the product by acidifying the filtrate. The purified solid is then collected by filtration, washed with water, and dried under vacuum.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. The following spectroscopic techniques are fundamental for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure. The ¹H NMR spectrum will show characteristic signals for the aromatic protons, with splitting patterns indicative of their substitution. The ¹³C NMR will confirm the presence of the carbonyl carbon and the number of distinct aromatic carbons.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 216.21 g/mol .[1]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. The spectrum will exhibit characteristic absorption bands for the hydroxyl (-OH) group, the carbonyl (C=O) group, and the carbon-fluorine (C-F) bond.

Key Applications and Field-Proven Insights

Monomer for High-Performance Polymers

The primary and most well-documented application of this compound is as a monomer for the synthesis of poly(arylene ether ketones) (PAEKs).[2][5] PAEKs, such as PEEK (polyether ether ketone) and PEK (polyether ketone), are a class of high-performance thermoplastics known for their exceptional thermal stability, chemical resistance, and mechanical properties.

In this context, this compound undergoes a nucleophilic aromatic substitution polymerization. The hydroxyl group is deprotonated with a weak base (like potassium carbonate) to form a phenoxide, which then acts as a nucleophile, displacing the fluoride on another monomer unit. This step-growth polymerization results in the formation of the ether linkages that characterize the PAEK backbone. The purity of the monomer is paramount, as impurities can terminate the polymer chain, leading to a lower molecular weight and compromised material properties.

Detailed Experimental Protocol: Polymerization

The following is a representative protocol for the polymerization of this compound to form a PAEK.[5]

-

Reaction Setup: In a reaction vessel equipped for high-temperature reactions with a nitrogen atmosphere, charge the purified this compound monomer, a high-boiling point aprotic polar solvent (e.g., diphenyl sulfone), and a weak base such as a mixture of sodium carbonate and potassium carbonate.

-

Polymerization: Heat the mixture gradually. As the temperature rises, the polymerization will initiate. The reaction is typically carried out at elevated temperatures (e.g., 200-340°C) for several hours. The progress of the polymerization can be monitored by the increase in viscosity of the reaction mixture.

-

Isolation and Purification: After the desired molecular weight is achieved, the reaction is terminated. The polymer is isolated by cooling the reaction mixture and precipitating the polymer in a non-solvent. The polymer is then filtered, washed repeatedly to remove the solvent and salts, and dried under vacuum.

Intermediate in Pharmaceutical and Agrochemical Synthesis

The benzophenone scaffold is a ubiquitous structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[6] The incorporation of fluorine into drug molecules is a common strategy to enhance metabolic stability, binding affinity, and bioavailability.[7][8]

While specific marketed drugs directly synthesized from this compound are not widely documented in publicly available literature, its structural features make it a highly attractive intermediate for drug discovery and development.[3] It serves as a valuable starting material for creating libraries of novel compounds for biological screening.[3] Its chloro-analog, 4-chloro-4'-hydroxybenzophenone, is a known key intermediate in the synthesis of the lipid-lowering drug Fenofibrate, suggesting analogous synthetic utility for the fluoro-derivative.

UV-Absorbing Applications

Benzophenone derivatives are well-known for their ability to absorb ultraviolet (UV) radiation. This compound can be utilized in the formulation of sunscreens, coatings, and plastics to protect against UV degradation, thereby enhancing the stability and longevity of these materials.[3]

Safety and Handling

This compound is classified as an irritant. It may cause skin, eye, and respiratory irritation. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Handling should be performed in a well-ventilated area or a fume hood.

Conclusion

This compound is a compound of significant industrial and research interest. Its efficient synthesis and well-defined properties make it a reliable monomer for the production of high-performance PAEK polymers. While its direct application in marketed pharmaceuticals is not yet broadly established, its structural attributes and the proven biological activities of related fluorinated benzophenones position it as a valuable and promising intermediate for future drug discovery and development. This guide has provided a detailed technical framework for understanding and utilizing this versatile chemical.

References

- 1. This compound | C13H9FO2 | CID 117666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 25913-05-7 | TCI AMERICA [tcichemicals.com]

- 5. EP0128693B1 - Process for the preparation of 4-hydroxybenzophenones - Google Patents [patents.google.com]

- 6. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 4-Fluoro-4'-hydroxybenzophenone

Prepared by a Senior Application Scientist, this guide provides a comprehensive overview of this compound, detailing its chemical properties, synthesis, applications, and safety protocols. This document is intended to serve as a critical resource for professionals engaged in chemical research and development.

Core Molecular and Physical Properties

This compound is a substituted aromatic ketone, a class of compounds with significant industrial and pharmaceutical relevance. The presence of a fluorine atom and a hydroxyl group on its distinct phenyl rings imparts unique chemical reactivity and physical properties, making it a versatile intermediate and functional molecule.

Its formal IUPAC name is (4-fluorophenyl)(4-hydroxyphenyl)methanone.[1] The core structure consists of a benzophenone skeleton where one phenyl ring is substituted with a fluorine atom at the para-position (position 4) and the other phenyl ring is substituted with a hydroxyl group, also at the para-position (position 4').

Caption: Chemical structure of this compound.

A summary of its key quantitative data is presented below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₉FO₂ | [1][2][3][4] |

| Molecular Weight | 216.21 g/mol | [1][3][4][5] |

| CAS Number | 25913-05-7 | [1][2][3] |

| Appearance | White to light yellow crystalline solid | [2][3] |

| Melting Point | 164 - 171 °C | [2][3] |

| Boiling Point | 374.3 °C at 760 mmHg | [2] |

| Flash Point | 180.2 °C | [2] |

| Density | 1.27 g/cm³ | [2] |

Synthesis and Mechanistic Insights

The preparation of this compound is most commonly achieved via a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings.

Protocol: Friedel-Crafts Acylation of Phenol

A well-established method involves the reaction of phenol with 4-fluorobenzoyl chloride.[5] The choice of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), is critical. The catalyst's role is to activate the acyl chloride, rendering it a much stronger electrophile, which is necessary to overcome the activation energy of the aromatic substitution.

Step-by-Step Methodology:

-

Catalyst Complexation: In an inert solvent (e.g., dichloromethane or nitrobenzene) under anhydrous conditions, aluminum chloride is added. The Lewis acidic AlCl₃ coordinates with the carbonyl oxygen of 4-fluorobenzoyl chloride, forming a highly reactive acylium ion or a polarized complex.

-

Electrophilic Attack: Phenol is introduced to the reaction mixture. The hydroxyl group of phenol is a strongly activating, ortho-, para-directing group. The electron-rich aromatic ring of phenol attacks the electrophilic carbon of the acylium ion complex. Steric hindrance at the ortho positions favors substitution at the para position, leading to the desired 4-substituted product.

-

Rearomatization: The intermediate carbocation (the sigma complex or Wheland intermediate) loses a proton to regenerate the aromatic ring system.

-

Work-up and Purification: The reaction is quenched with a dilute acid (e.g., HCl) to decompose the aluminum chloride complex. The organic product is then extracted, dried, and purified, typically by recrystallization, to yield the final white to light-yellow crystalline solid.

Causality in Experimental Design:

-

Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture. Water reacts with and deactivates the aluminum chloride catalyst and can hydrolyze the acyl chloride starting material.

-

Choice of Catalyst: Aluminum chloride is a potent and cost-effective Lewis acid. The amount used is crucial; at least one equivalent is required as it complexes with both the acyl chloride and the product's carbonyl and hydroxyl groups.

-

Solvent Selection: The solvent must be inert to the reaction conditions. Chlorinated solvents are common, but for less reactive substrates, a more polar solvent like nitrobenzene might be used, although it can be more difficult to remove.

Caption: A typical workflow for the synthesis of this compound.

An alternative patented method involves reacting 4-hydroxybenzoic acid with fluorobenzene in the presence of thionyl chloride and then aluminum chloride, which can achieve high yields of approximately 90%.[6][7]

Analytical Characterization

To ensure the identity and purity of synthesized this compound, a suite of analytical techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides definitive structural information. For this molecule, characteristic signals are observed in the aromatic region. The protons on the hydroxyphenyl ring and the fluorophenyl ring will appear as distinct sets of doublets, reflecting their coupling patterns. The phenolic proton will typically appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.[8]

-

¹³C NMR: The carbon NMR spectrum shows distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon (C=O) which appears significantly downfield.[9]

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. A strong absorption band will be observed for the carbonyl (C=O) stretching vibration, typically around 1650 cm⁻¹. A broad absorption band corresponding to the hydroxyl (O-H) group stretch will also be present, usually in the range of 3200-3600 cm⁻¹.

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 216.21 g/mol .

Applications in Research and Drug Development

The unique combination of a UV-absorbing benzophenone core, a reactive hydroxyl group, and a stabilizing fluorine atom makes this compound valuable in several high-technology fields.

-

Pharmaceutical and Agrochemical Synthesis: The molecule serves as a critical building block for more complex molecules.[3][10] The hydroxyl group provides a reactive handle for etherification or esterification reactions, allowing for its incorporation into larger pharmacologically active structures. The fluorine atom can enhance metabolic stability and binding affinity of the final drug product, a common strategy in medicinal chemistry.

-

UV Absorption and Photostabilization: Benzophenones are well-known for their ability to absorb harmful UVA and UVB radiation. This compound is used as a UV filter in sunscreens and cosmetics to protect the skin.[2][3][10] In industrial applications, it is added to polymers, plastics, and coatings to prevent photodegradation, thereby extending the lifespan and durability of these materials.[3][10]

-

Materials Science: It is a precursor for high-performance polymers like poly(arylene ether ketones) (PAEKs).[11] These polymers are known for their exceptional thermal stability and mechanical strength. The compound's electronic properties also make it a subject of interest in the development of advanced materials such as organic light-emitting diodes (OLEDs).[3]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential to ensure personnel safety.

Primary Hazards:

-

Causes skin irritation (H315) and serious eye irritation (H319).[12]

-

May cause respiratory irritation (H335).[12]

-

Toxic to aquatic life with long-lasting effects (H411).[12]

Recommended Handling Procedures:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12]

-

Avoid breathing dust. If dust is generated, use a respirator.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]

-

Keep the container tightly sealed. Recommended storage temperature is between 2 - 8 °C.[3]

References

- 1. This compound | C13H9FO2 | CID 117666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 25913-05-7 [chemicalbook.com]

- 6. EP0128693B1 - Process for the preparation of 4-hydroxybenzophenones - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. This compound(25913-05-7) 1H NMR spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. chemimpex.com [chemimpex.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Technical Guide to the Biological Activity of Fluorinated Benzophenone Derivatives

Preamble: The Strategic Convergence of a Privileged Scaffold and a Unique Element

In the landscape of medicinal chemistry, the benzophenone framework is recognized as a "privileged scaffold"—a molecular structure that is capable of binding to multiple, diverse biological targets.[1][2] Its unique diaryl ketone structure provides a versatile three-dimensional arrangement for interacting with protein pockets.[3] When this established scaffold is strategically modified with fluorine, an element with unparalleled electronegativity and small steric size, the resulting derivatives often exhibit profoundly enhanced biological profiles.[4][5]

The introduction of fluorine can modulate a molecule's lipophilicity, metabolic stability, binding affinity, and conformational preferences.[3][4] Carbon-fluorine bonds are exceptionally strong, often blocking sites of metabolic oxidation and thereby increasing a drug's half-life.[3] This strategic incorporation of fluorine has led to its presence in approximately one-third of top-selling pharmaceuticals.[3] This guide provides an in-depth exploration of the biological activities of fluorinated benzophenone derivatives, focusing on their applications in oncology, infectious diseases, and enzyme inhibition, supported by field-proven experimental protocols.

Anticancer Activity: Targeting Cellular Proliferation and Survival

Fluorinated benzophenone derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[6][7][8] The mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[8][9][10]

Mechanism of Action: Disruption of Key Oncogenic Pathways

A notable mechanism involves the interaction of benzophenones with critical signaling pathways that are often dysregulated in cancer. For instance, certain benzophenone derivatives can activate estrogen receptor alpha (ERα), leading to crosstalk with the Wnt/β-catenin pathway.[10] This interaction can trigger the translocation of β-catenin to the nucleus, aberrantly activating downstream target genes involved in cell proliferation and metastasis in cancers like ovarian cancer.[10]

Furthermore, fluorinated derivatives have been designed to inhibit tubulin polymerization, a validated target for many successful chemotherapeutics.[11] By binding to the colchicine binding site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11] The presence of fluorine, particularly di- or tri-fluorinated moieties, has been shown to be critical for this potent antiproliferative activity.[11]

Structure-Activity Relationship (SAR) Insights

The position and number of fluorine atoms on the benzophenone scaffold are critical determinants of anticancer activity. SAR studies have consistently shown that fluorination enhances cytotoxicity.[6][11]

| Compound ID | Substitution Pattern | Target Cell Line | IC50 (µM) | Reference |

| BP-F1 | 4-Fluoro | MDA-MB-231 (Breast) | ~1.2 | [6] |

| BP-F2 | 4'-Fluoro | KB-3-1 (Cervical) | ~3.6x more potent than Gemcitabine | [6] |

| BP-DF1 | 3,5-Difluoro | MCF-7 (Breast) | 1.59 | [11] |

| BP-H | Unsubstituted | MDA-MB-231 (Breast) | > 26.49 | [8] |

Table 1. Comparative cytotoxic activity (IC50) of fluorinated vs. non-fluorinated benzophenone derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard method for determining the cytotoxic effects of novel fluorinated benzophenone derivatives on human cancer cell lines.[1][12]

Objective: To quantify the concentration-dependent inhibition of cell proliferation (IC50 value) of a test compound.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.

Materials:

-

Human cancer cell line (e.g., MDA-MB-231) and appropriate nonmalignant control cells (e.g., human fibroblasts).[12]

-

Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

-

Fluorinated benzophenone test compounds, dissolved in DMSO to create a stock solution (e.g., 10 mM).

-

MTT solution (5 mg/mL in PBS).

-

DMSO (cell culture grade).

-

96-well flat-bottom plates.

-

Microplate reader (570 nm).

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the fluorinated benzophenone derivatives in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control). Include wells with medium only (blank) and cells with vehicle only (negative control).

-

Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for another 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells: % Viability = (Absorbance_treated / Absorbance_control) * 100.

-

Plot the percentage of viability against the log of the compound concentration. Use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

-

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The benzophenone scaffold is also a promising platform for the development of novel antimicrobial agents.[13][14] Fluorination can enhance the potency and spectrum of these compounds. The primary mechanism often involves the disruption of the bacterial cell wall or membrane integrity.[15]

Mechanism of Action: Cell Wall Disruption

Studies on compounds like 2,2′,4-trihydroxybenzophenone have shown that they act on the bacterial cell wall.[15] This disruption leads to loss of cellular integrity and ultimately cell death. This mode of action is effective against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential.[15]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol uses the broth microdilution method, a gold standard for determining the MIC of an antimicrobial agent against bacteria.[16][17][18]

Objective: To determine the lowest concentration of a fluorinated benzophenone derivative that completely inhibits the visible growth of a microorganism.

Principle: A standardized suspension of bacteria is challenged with serial dilutions of the antimicrobial agent in a liquid nutrient broth. Growth is assessed by visual inspection for turbidity after a defined incubation period.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Fluorinated benzophenone test compounds dissolved in DMSO.

-

Sterile 96-well microtiter plates.

-

Bacterial inoculum standardized to 0.5 McFarland turbidity standard (approximating 1.5 x 10^8 CFU/mL).

-

Positive control antibiotic (e.g., Amoxicillin).[14]

Procedure:

-

Compound Preparation: In a 96-well plate, add 50 µL of sterile CAMHB to wells 2 through 12. Add 100 µL of the test compound (at 4x the highest desired final concentration) to well 1.

-

Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

-

Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Add 50 µL of sterile broth to well 12 (sterility control). The final volume in each well is 100 µL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading the MIC: After incubation, examine the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[19] The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Enzyme Inhibition: A Targeted Approach to Disease Modulation

Fluorinated benzophenones have been successfully developed as inhibitors for various enzymes implicated in disease, including acetylcholinesterase (AChE) and β-secretase (BACE-1) for Alzheimer's disease, and α-glucosidase for diabetes.[1][20][21]

Structure-Activity Relationship (SAR) in Enzyme Inhibition

The inhibitory potency of these compounds is highly dependent on their structure. For AChE and BACE-1, fluorinated 3-fluoro-4-hydroxy-benzophenone analogues have shown balanced, micromolar potency.[20][22] For α-glucosidase, benzophenone O-glycosides showed more potent inhibition than the standard drug acarbose.[21] The placement of fluorine often enhances binding to the enzyme's active site.[23]

Experimental Protocol: General Spectrophotometric Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of fluorinated benzophenones against a target enzyme.[24][25]

Objective: To determine the IC50 value of an inhibitor against a specific enzyme.

Principle: The assay measures the rate of an enzyme-catalyzed reaction that produces a chromogenic product. The rate is monitored over time by measuring the change in absorbance. The inhibitor's effect is quantified by comparing the reaction rate in its presence versus its absence.

Materials:

-

Purified target enzyme.

-

Specific substrate for the enzyme (which produces a colored product).

-

Assay buffer (optimized for pH and ionic strength for the target enzyme).

-

Fluorinated benzophenone test compounds dissolved in DMSO.

-

96-well UV-transparent plates or cuvettes.

-

Spectrophotometer or microplate reader.

Procedure:

-

Reagent Preparation: Prepare solutions of the enzyme, substrate, and inhibitor in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well in order:

-

Assay buffer.

-

Inhibitor solution at various concentrations (or DMSO for control).

-

Enzyme solution.

-

-

Pre-incubation: Incubate the plate for 10-15 minutes at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the substrate solution to all wells to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate reader set to the appropriate wavelength for the colored product. Measure the absorbance at regular intervals (e.g., every 30 seconds) for 10-20 minutes.

-

Data Analysis:

-

For each concentration, calculate the initial reaction velocity (V) from the linear portion of the absorbance vs. time plot (slope of the line).

-

Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (V_inhibitor / V_control)) * 100.

-

Plot the percent inhibition against the log of the inhibitor concentration and use non-linear regression to determine the IC50 value.

-

Conclusion and Future Directions

Fluorinated benzophenone derivatives represent a highly versatile and potent class of biologically active molecules. The strategic incorporation of fluorine onto the privileged benzophenone scaffold consistently enhances activity across anticancer, antimicrobial, and enzyme inhibitory applications. The causality is clear: fluorine's unique electronic properties improve metabolic stability and target binding affinity. The self-validating protocols described herein provide a robust framework for researchers to screen and characterize novel derivatives. Future work should focus on leveraging advanced synthetic methods for late-stage fluorination to rapidly generate diverse libraries and explore their potential as P-glycoprotein inhibitors to overcome multidrug resistance in cancer.[3][26][27]

References

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses | Bentham Science [eurekaselect.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and antitumor activity of novel benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of Benzophenones and in vitro Evaluation of Their Anticancer Potential in Breast and Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Benzophenone-1 induced aberrant proliferation and metastasis of ovarian cancer cells via activated ERα and Wnt/β-catenin signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry [frontiersin.org]

- 16. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. integra-biosciences.com [integra-biosciences.com]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. Fluorinated benzophenone derivatives: balanced multipotent agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and evaluation of benzophenone O-glycosides as α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Benzophenone Derivatives with Histamine H3 Receptor Affinity and Cholinesterase Inhibitory Potency as Multitarget-Directed Ligands for Possible Therapy of Alzheimer’s Disease [mdpi.com]

- 24. superchemistryclasses.com [superchemistryclasses.com]

- 25. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Structure-activity relationships, ligand efficiency, and lipophilic efficiency profiles of benzophenone-type inhibitors of the multidrug transporter P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. [PDF] Structure–Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein | Semantic Scholar [semanticscholar.org]

4-Fluoro-4'-hydroxybenzophenone: A Technical Guide for Researchers

An In-depth Exploration of a Novel Plant Metabolite for Drug Development Professionals, and Scientists

Introduction

4-Fluoro-4'-hydroxybenzophenone is a specialized derivative of benzophenone, characterized by the substitution of a phenol with a 4-fluorobenzoyl group at the fourth position.[1][2] While its primary recognition has been in the realm of synthetic chemistry, serving as a versatile intermediate in the production of pharmaceuticals and agrochemicals, and as a UV-absorbing agent in materials science, its role as a plant metabolite is an emerging area of interest.[3] This guide provides a comprehensive technical overview of this compound, from its fundamental chemical properties to its hypothetical biosynthesis in plants, potential physiological functions, and robust analytical methodologies for its study.

This document is structured to provide a logical flow of information, beginning with the foundational chemistry and moving towards the biological and environmental implications. It is designed to be a valuable resource for researchers investigating novel plant-derived compounds and their potential applications.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its extraction, analysis, and application.

| Property | Value | Source |

| Molecular Formula | C13H9FO2 | [1][4] |

| Molecular Weight | 216.21 g/mol | [1][4] |

| CAS Number | 25913-05-7 | [2][4] |

| Appearance | White to light yellow to light orange powder/crystal | [3][5] |

| Melting Point | 164-171 °C | [2][3] |

| Boiling Point (Predicted) | 374.3 ± 27.0 °C | [2] |

| Density (Predicted) | 1.270 ± 0.06 g/cm3 | [2] |

| pKa (Predicted) | 7.77 ± 0.15 | [2] |

| Storage Temperature | 2-8°C | [2] |

Hypothetical Biosynthesis in Plants

While the precise biosynthetic pathway of this compound in plants has not been elucidated, it is possible to propose a hypothetical pathway based on known metabolic routes for related compounds, such as 4-hydroxybenzoate and other benzophenones.[6] The biosynthesis of 4-hydroxybenzoate in plants is known to occur via the β-oxidation of p-coumarate and the peroxidative cleavage of kaempferol.[6]

The introduction of a fluorine atom is a rare event in plant biochemistry. However, if we hypothesize its incorporation, the pathway could proceed as follows:

Caption: Hypothetical biosynthetic pathway of this compound in plants.

This proposed pathway highlights the need for further research to identify the specific enzymes and precursors involved in the biosynthesis of this unique plant metabolite.

Potential Physiological Roles in Plants

The presence of a benzophenone structure suggests that this compound may play a role in protecting plants from UV radiation.[3] Many phenolic compounds in plants serve as UV screens, absorbing harmful radiation and preventing damage to cellular components. The fluorine substitution could potentially enhance the photostability of the molecule, making it a more effective protectant.[3]

Furthermore, plant phenolics are often involved in defense against herbivores and pathogens. It is plausible that this compound could have antimicrobial or insecticidal properties, contributing to the plant's overall defense strategy.

Analytical Methodologies

The accurate detection and quantification of this compound in a complex plant matrix require robust analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Mass Spectrometry (MS) are the preferred techniques.[7][8]

Experimental Protocol: Extraction and Analysis from Plant Tissue

This protocol provides a general framework for the extraction and analysis of this compound from a plant matrix. Optimization will be required depending on the specific plant tissue.

1. Sample Preparation:

-

Harvest fresh plant material and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Lyophilize the frozen tissue to remove water.

-

Grind the dried tissue to a fine powder using a mortar and pestle or a ball mill.

2. Extraction:

-

Weigh approximately 100 mg of the powdered plant tissue into a microcentrifuge tube.

-

Add 1 mL of 80% methanol (v/v) containing a suitable internal standard.

-

Vortex the mixture for 1 minute.

-

Sonicate for 30 minutes in a sonication bath.

-

Centrifuge at 13,000 x g for 10 minutes.

-

Collect the supernatant and transfer to a clean tube.

-

Repeat the extraction process on the pellet for exhaustive extraction.

-

Pool the supernatants and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 500 µL of the initial mobile phase for HPLC analysis.

3. HPLC-UV Analysis:

-

Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column.[7]

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is a common starting point for the separation of phenolic compounds.

-

Flow Rate: 1.0 mL/min.

-

UV Detection: Monitor at a wavelength where the compound has strong absorbance (e.g., 254 nm or a wavelength determined by a UV-Vis scan).

-

Injection Volume: 10 µL.

-

Quantification: Create a calibration curve using a pure standard of this compound.

4. LC-MS/MS for Confirmation and Enhanced Sensitivity:

-

For structural confirmation and lower limits of detection, couple the HPLC system to a mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often suitable for phenolic compounds.

-

MS/MS Analysis: Perform tandem MS (MS/MS) to generate a characteristic fragmentation pattern for unequivocal identification.

Caption: General workflow for the analysis of this compound from plant tissue.

Environmental Fate and Ecotoxicology

The environmental fate of a naturally occurring fluorinated benzophenone is a critical consideration. While data specific to this compound is lacking, studies on other benzophenones, particularly those used as UV filters in sunscreens, indicate that they can be persistent in the environment and may bioaccumulate.[9]

The ecotoxicological effects of benzophenone derivatives on aquatic organisms have been documented. For instance, 4,4'-dihydroxybenzophenone has shown toxicity to algae and daphnia.[10][11] Given these findings, it is imperative to conduct thorough environmental risk assessments for any novel benzophenone derivative intended for widespread application. Research is needed to understand the biodegradation pathways and potential long-term ecological impacts of this compound.

Potential Applications

The unique properties of this compound suggest several potential applications:

-

Pharmaceuticals: As an intermediate in the synthesis of novel drugs.[3] The fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule.

-

Agrochemicals: As a scaffold for the development of new pesticides or herbicides.[3]

-

Cosmeceuticals: Its UV-absorbing properties make it a candidate for use in sunscreens and other personal care products, pending rigorous safety and toxicological evaluation.[3]

-

Materials Science: As a photostabilizer in polymers and coatings to prevent degradation from UV radiation.[3]

Conclusion and Future Directions

This compound stands at the intersection of natural product chemistry and synthetic applications. While its role as a plant metabolite is only beginning to be recognized, its chemical structure suggests intriguing possibilities for its physiological function in plants and its potential use in various industries.

Future research should focus on:

-

Elucidating the biosynthetic pathway: Identifying the specific enzymes and genetic basis for its production in plants.

-

Determining its physiological role: Investigating its function in UV protection, plant defense, and other physiological processes.

-

Comprehensive toxicological and environmental studies: Assessing its safety profile for potential applications and understanding its environmental fate.

-

Exploring its bioactivity: Screening for pharmacological and agrochemical activities.

This technical guide provides a foundation for researchers and drug development professionals to explore the scientific and commercial potential of this fascinating plant metabolite. The integration of analytical chemistry, biochemistry, and toxicology will be crucial in unlocking the full potential of this compound.

References

- 1. This compound | C13H9FO2 | CID 117666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 25913-05-7 [amp.chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 25913-05-7 | TCI AMERICA [tcichemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Acute toxicity and ecological risk assessment of 4,4’-dihydroxybenzophenone, 2,4,4’-trihydroxybenzophenone and 4-MBC in ultraviolet (UV)-filters - PMC [pmc.ncbi.nlm.nih.gov]

Electronic properties of 4-Fluoro-4'-hydroxybenzophenone

An In-depth Technical Guide to the Electronic Properties of 4-Fluoro-4'-hydroxybenzophenone

Authored by: A Senior Application Scientist

Foreword

Welcome to this in-depth technical guide on the electronic properties of this compound (4F4OHBP). This document is intended for researchers, scientists, and drug development professionals who are interested in understanding and utilizing the unique electronic characteristics of this versatile molecule. As a senior application scientist, my goal is to provide you with a comprehensive overview that is not only scientifically rigorous but also grounded in practical, field-proven insights. This guide will delve into the synthesis, theoretical underpinnings of its electronic structure, and experimental characterization of 4F4OHBP, offering a holistic perspective on its potential applications.

Introduction to this compound

This compound is a diaryl ketone derivative that has garnered significant attention in various scientific and industrial fields.[1][2][3] Its molecular structure, featuring a hydroxyl group as an electron donor and a fluorine atom as an electron-withdrawing group on opposite phenyl rings, imparts a unique set of electronic and photophysical properties.[4][5][6] This push-pull electronic configuration is a key determinant of its behavior and makes it a subject of interest for applications ranging from polymer science and materials science to medicinal chemistry.[1][3][7]

This guide will provide a detailed exploration of the electronic properties of 4F4OHBP, covering its synthesis, theoretical electronic structure, spectroscopic characterization, and potential applications. We will also present detailed experimental protocols and data analysis techniques to enable researchers to effectively work with this compound.

Synthesis and Structural Characterization

The synthesis of this compound can be achieved through several methods, with the Friedel-Crafts acylation being a prominent route.[1][8][9] A particularly effective and industrially viable method involves the reaction of 4-hydroxybenzoic acid with fluorobenzene in the presence of a Lewis acid like aluminum chloride, often with an intermediate step involving thionyl chloride.[1][8][9] This "one-pot" process offers high yields (around 90%) and high purity, which is crucial for its application as a precursor for poly(arylene ether ketones).[1][8][9]

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. chembk.com [chembk.com]

- 3. chemimpex.com [chemimpex.com]

- 4. tandfonline.com [tandfonline.com]

- 5. [PDF] Theoretical investigation of electronic, vibrational, and nonlinear optical properties of 4-fluoro-4-hydroxybenzophenone | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EP0128693B1 - Process for the preparation of 4-hydroxybenzophenones - Google Patents [patents.google.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to 4-Fluoro-4'-hydroxybenzophenone: From Synthesis to Advanced Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Industrial Significance

4-Fluoro-4'-hydroxybenzophenone is a substituted diaryl ketone that has emerged as a pivotal building block in the synthesis of high-performance polymers and a scaffold of interest in medicinal chemistry. Its strategic combination of a hydroxyl group, a carbonyl moiety, and a fluorine atom imparts unique reactivity and properties, making it a versatile intermediate for a range of advanced materials and potential therapeutic agents. This technical guide provides a comprehensive overview of the discovery, synthesis, properties, and applications of this compound, with a focus on the underlying chemical principles and experimental methodologies.

I. Historical Context and Discovery